2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid
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Overview
Description
2-CHLORO-5-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorinated benzene ring, an acetamido group, and a methanethioyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common route involves the chlorination of a benzoic acid derivative, followed by the introduction of the acetamido and methanethioyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-CHLORO-5-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-5-(CHLOROSULFONYL)BENZOIC ACID
- 2-CHLORO-5-(CHLOROSULFONYL)-4-FLUOROBENZOIC ACID
- 2-CHLORO-5-[(4-CHLOROPHENYL)SULFAMOYL]-N-(ALKYL/ARYL)-4-NITROBENZAMIDE
Uniqueness
2-CHLORO-5-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H12Cl2N2O3S |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
2-chloro-5-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Cl2N2O3S/c17-10-3-1-9(2-4-10)7-14(21)20-16(24)19-11-5-6-13(18)12(8-11)15(22)23/h1-6,8H,7H2,(H,22,23)(H2,19,20,21,24) |
InChI Key |
LFCVNZIIPIVZFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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